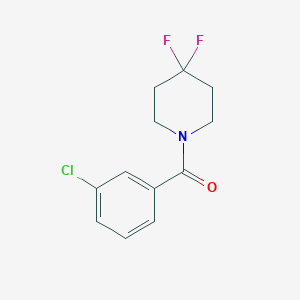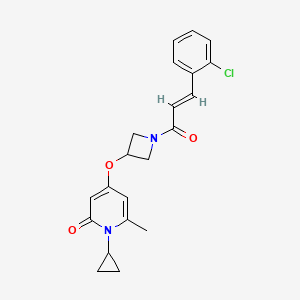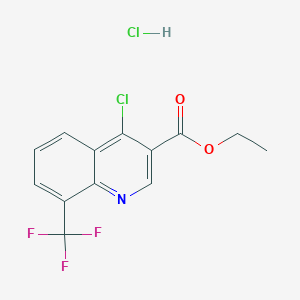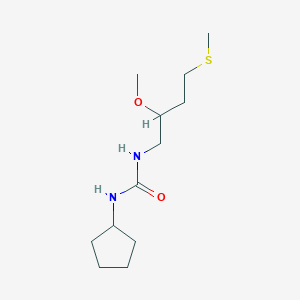
1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSPP is a piperidine-based compound that belongs to the class of sulfonyl compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds similar to "1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine" have been synthesized and characterized for their molecular structures. Studies like the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol reveal detailed molecular structure analysis using techniques such as X-ray diffraction. These compounds often exhibit complex molecular geometries and are characterized by their specific crystalline structures and hydrogen bonding patterns (S. Naveen et al., 2015).
Anticancer Activity
Some derivatives, particularly those with a piperazine substituent at C2 of the 1,3-thiazole cycle, have shown promising anticancer activity. The effectiveness of these compounds was tested across various cancer cell lines, indicating the potential of such molecular structures in cancer treatment research (Kostyantyn Turov, 2020).
Antimicrobial Activity
Derivatives containing the sulfonamide moiety have been prepared and tested for their antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents. The studies demonstrate the synthesis process and the evaluation of these compounds against a range of microbial strains, providing a basis for further research in antimicrobial applications (Y. Ammar et al., 2004).
Receptor Binding and Pharmacological Profiles
Compounds with similar structural motifs have been analyzed for their receptor binding capabilities and pharmacological profiles. For instance, studies on the molecular interaction of certain antagonist compounds with CB1 cannabinoid receptors highlight the conformational flexibility and binding affinity of these molecules, suggesting their utility in receptor-targeted drug development (J. Shim et al., 2002).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-4-5-16(12-14(13)2)23(21,22)20-10-6-15(7-11-20)17-8-9-19(3)18-17/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNYNJAGLYWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)
![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)




![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)